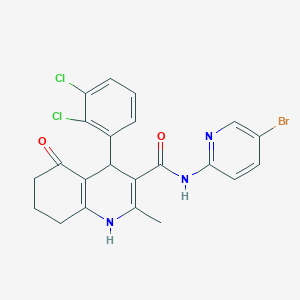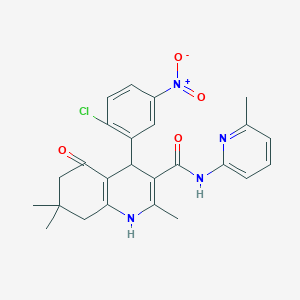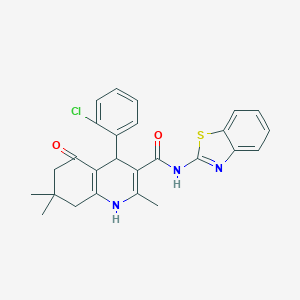![molecular formula C28H27N3OS2 B304294 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304294.png)
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile, also known as TBOA, is a chemical compound that has been used in scientific research for various purposes.
Mécanisme D'action
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile acts as a non-competitive inhibitor of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. By inhibiting these transporters, 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile can increase the concentration of glutamate in the synaptic cleft, leading to enhanced synaptic transmission and neuronal excitability. 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has also been found to modulate the activity of various ion channels, including potassium channels and NMDA receptors.
Biochemical and Physiological Effects:
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been shown to have various biochemical and physiological effects, including increased glutamate release, enhanced synaptic transmission, and altered neuronal excitability. It has also been found to modulate the activity of various ion channels, leading to changes in membrane potential and action potential firing. 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been used to study the effects of glutamate transporters on synaptic plasticity, learning, and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in lab experiments is its potency and specificity as a glutamate transporter inhibitor. It allows for precise control over glutamate levels and can be used to study the effects of glutamate on various physiological processes. However, 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has some limitations, including its potential toxicity and off-target effects. Careful consideration should be given to the concentration and duration of 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile exposure in lab experiments.
Orientations Futures
There are several future directions for 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile research, including the development of more potent and selective inhibitors of glutamate transporters. 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has also been used to study the effects of glutamate on various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. Further research is needed to explore the potential therapeutic applications of 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in these and other neurological disorders.
Conclusion:
In conclusion, 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is a potent and specific inhibitor of glutamate transporters that has been used in various scientific research studies. It has been found to have various biochemical and physiological effects and has been used to study the effects of glutamate on synaptic transmission, neuronal excitability, and plasticity. 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has both advantages and limitations for lab experiments, and there are several future directions for 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile research, including the development of more potent and selective inhibitors and the exploration of its potential therapeutic applications in neurological disorders.
Méthodes De Synthèse
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile can be synthesized by using a multi-step process that involves the reaction of 2-((4-tert-butylphenyl)ethynyl)phenothiazine with 2-bromoacetic acid and subsequent reactions with various reagents. The final product is obtained in high yield and purity, making it suitable for scientific research purposes.
Applications De Recherche Scientifique
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. It has been found to be a potent inhibitor of glutamate transporters, which play a crucial role in regulating glutamate levels in the brain. 6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has also been used to study the effects of glutamate transporters on synaptic transmission, neuronal excitability, and plasticity.
Propriétés
Nom du produit |
6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile |
|---|---|
Formule moléculaire |
C28H27N3OS2 |
Poids moléculaire |
485.7 g/mol |
Nom IUPAC |
6-tert-butyl-2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C28H27N3OS2/c1-28(2,3)20-12-13-21-18(15-20)14-19(16-29)27(30-21)33-17-26(32)31-22-8-4-6-10-24(22)34-25-11-7-5-9-23(25)31/h4-11,14,20H,12-13,15,17H2,1-3H3 |
Clé InChI |
LMRFMDCEWYQPNF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)C=C(C(=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C#N |
SMILES canonique |
CC(C)(C)C1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)






